molecular formula C18H19ClN2O2 B2943334 N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide CAS No. 1269151-97-4

N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide

Cat. No. B2943334
CAS RN: 1269151-97-4
M. Wt: 330.81
InChI Key: FILFCVOZDJMQEX-UHFFFAOYSA-N
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Description

“N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide” is an organic compound with the CAS Number: 1269151-97-4 . It has a molecular weight of 330.81 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The IUPAC name of this compound is N-(3-{1-[(chloroacetyl)(methyl)amino]ethyl}phenyl)benzamide . The InChI code is 1S/C18H19ClN2O2/c1-13(21(2)17(22)12-19)15-9-6-10-16(11-15)20-18(23)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,20,23) .


Physical And Chemical Properties Analysis

“N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide” is a powder that is stored at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds similar to N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide, have been reported to exhibit significant antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs .

Anti-inflammatory Properties

The indole nucleus, which is present in this compound, is associated with anti-inflammatory activity. This suggests that N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide could be used in the treatment of inflammatory diseases, possibly by inhibiting the synthesis or action of pro-inflammatory cytokines .

Anticancer Potential

Indole derivatives are known to possess anticancer activities. They can interact with multiple cellular targets and may induce apoptosis in cancer cells. Research into compounds like N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide could lead to the development of novel anticancer therapies .

Antimicrobial Effects

The structural features of indole derivatives contribute to their antimicrobial efficacy. They can act against a broad spectrum of bacteria and fungi, which makes them valuable in the search for new antimicrobial agents .

Antidiabetic Activity

Some indole derivatives have shown promise in the management of diabetes. They may exert their effects by modulating insulin secretion or by improving insulin sensitivity. Further research on N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide could uncover its potential as an antidiabetic agent .

Neuroprotective Effects

Indole compounds have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. The ability of these compounds to protect neuronal cells from damage suggests that N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide might have applications in this field .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed and may cause skin irritation . The compound is also labeled with the signal word "Danger" .

properties

IUPAC Name

N-[3-[1-[(2-chloroacetyl)-methylamino]ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13(21(2)17(22)12-19)15-9-6-10-16(11-15)20-18(23)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILFCVOZDJMQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide

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